molecular formula C10H9F3O B3052562 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane CAS No. 42432-33-7

2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane

Cat. No. B3052562
CAS RN: 42432-33-7
M. Wt: 202.17
InChI Key: YUSBYYGGAIUFJP-UHFFFAOYSA-N
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Description

2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane is a chemical compound with the molecular formula C10H9F3O . It is a type of oxirane, which is a class of organic compounds that contain an oxirane functional group, which is a three-membered ring consisting of two carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane consists of a three-membered ring containing two carbon atoms and one oxygen atom, with a trifluoromethyl group and a phenyl group attached to one of the carbon atoms .

Safety And Hazards

2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane is classified as dangerous, with hazard statements including H302, H311, H315, H318, H335, and H351 . These indicate that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and may cause cancer .

properties

IUPAC Name

2-methyl-2-[2-(trifluoromethyl)phenyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-9(6-14-9)7-4-2-3-5-8(7)10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSBYYGGAIUFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250867
Record name 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane

CAS RN

42432-33-7
Record name 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42432-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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